5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a difluoromethyl group, a hydroxyethyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or ethylene carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-(chloromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-(bromomethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O3/c1-4-5(8(14)15)6(7(9)10)12(11-4)2-3-13/h7,13H,2-3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMQEOTNJVQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140608 | |
Record name | 5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-77-3 | |
Record name | 5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101140608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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